CASIN vs. ML141 and AZA1: Differential Rho GTPase Selectivity Profile Determines Experimental Validity
CASIN demonstrates exclusive binding to Cdc42 without detectable cross-reactivity to Rac1 or RhoA, in contrast to ML141 and AZA1 which additionally target other Rho GTPases including Rac1 and RhoA. This selectivity distinction has been explicitly noted in peer-reviewed methodology guidance, which states that CASIN is superior to other Cdc42 inhibitors such as ML141 or AZA1 for this reason [1]. In direct protein binding assays, CASIN binds only to purified Cdc42 protein but not to Rac1 or RhoA [2]. Functional validation at 10 μM CASIN demonstrates efficient reduction of cell adhesion and migration without affecting Rac1-GTP formation [1].
| Evidence Dimension | Rho GTPase family selectivity (off-target binding) |
|---|---|
| Target Compound Data | CASIN: binds only to Cdc42; no detectable binding to Rac1 or RhoA |
| Comparator Or Baseline | ML141 and AZA1: target other Rho GTPases including Rac1 and RhoA |
| Quantified Difference | Qualitative difference: exclusive Cdc42 binding (CASIN) vs. multi-GTPase targeting (ML141/AZA1) |
| Conditions | Protein binding assays; Rac1-GTP formation assay at 10 μM CASIN |
Why This Matters
Experiments requiring unambiguous attribution of phenotypes to Cdc42-specific inhibition cannot be reliably conducted with ML141 or AZA1 due to confounding off-target Rac1/RhoA effects.
- [1] Bio-protocol. Inhibitors to Characterize NET Formation. CASIN: specifically binds to Cdc42, competitively interferes with GEF activity; superior to ML141 or AZA1 due to lack of Rac1/RhoA targeting. View Source
- [2] Liu Y, et al. Pharmacologic targeting of Cdc42 GTPase by a small molecule Cdc42 activity-specific inhibitor prevents platelet activation and thrombosis. Scientific Reports. 2021;11:13174. View Source
